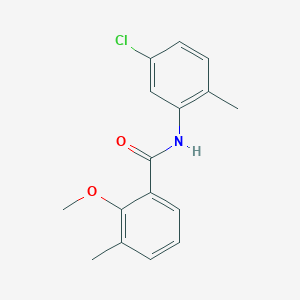
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide, also known as CTK7A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide exerts its biological effects by modulating the activity of certain receptors and enzymes in the body. For example, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been found to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. In addition, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide's mechanism of action, which could lead to the development of more targeted therapies. In addition, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenol with 2-methoxy-3-methylbenzoyl chloride in the presence of a base to form the intermediate benzamide. This intermediate is then further reacted with a reducing agent to obtain the final product, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. The synthesis of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has also been shown to have potential applications in the treatment of neuropathic pain, cancer, and other diseases.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-7-8-12(17)9-14(10)18-16(19)13-6-4-5-11(2)15(13)20-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
NHVOUTBVIOKHTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)C)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
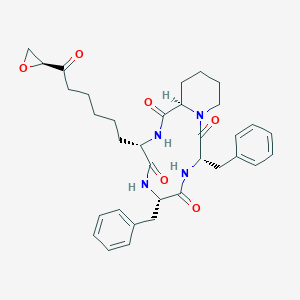
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)

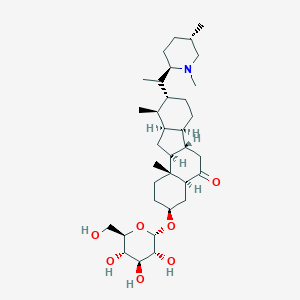
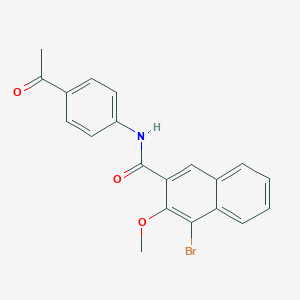
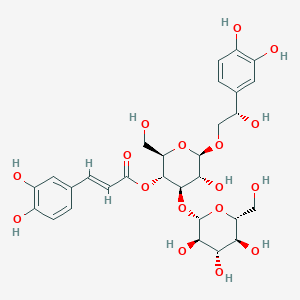


![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)